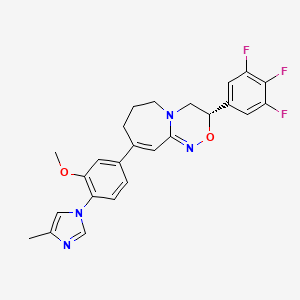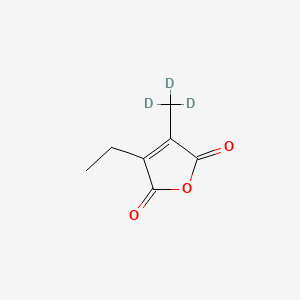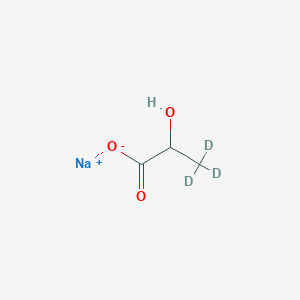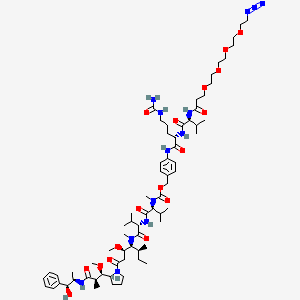
Azido-PEG4-Val-Cit-PAB-MMAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG4-Val-Cit-PAB-MMAE is a compound used in the field of antibody-drug conjugates (ADCs). It is a drug-linker conjugate that combines the anti-mitotic agent monomethyl auristatin E (MMAE), a tubulin inhibitor, with a cleavable linker composed of azido-PEG4-Val-Cit-PAB . This compound is designed to facilitate targeted drug delivery, particularly in cancer therapy, by linking the drug to an antibody that can specifically target cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Val-Cit-PAB-MMAE involves multiple steps:
Formation of the Azido-PEG4 Linker: The azido-PEG4 linker is synthesized by reacting a PEG4 molecule with an azide group.
Attachment of the Val-Cit-PAB Linker: The Val-Cit-PAB linker is attached to the azido-PEG4 molecule through a series of peptide coupling reactions.
Conjugation with MMAE: The final step involves conjugating the MMAE molecule to the Val-Cit-PAB linker using standard peptide coupling reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and efficacy .
化学反応の分析
Types of Reactions
Azido-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group in the compound can react with alkyne-containing molecules in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne-containing molecules without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
Major Products
The major products formed from these reactions are cycloaddition products, which are used in various applications, including drug delivery and bioconjugation .
科学的研究の応用
Azido-PEG4-Val-Cit-PAB-MMAE has several scientific research applications:
Cancer Therapy: It is used in the development of ADCs for targeted cancer therapy. .
Drug Delivery Systems: The compound is used in the design of drug delivery systems that utilize click chemistry for targeted delivery.
Bioconjugation: It is employed in bioconjugation techniques to link various biomolecules for research and therapeutic purposes.
作用機序
Azido-PEG4-Val-Cit-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release: The cleavable linker (Val-Cit-PAB) is cleaved in the acidic environment of the lysosome, releasing MMAE.
Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
類似化合物との比較
Azido-PEG4-Val-Cit-PAB-MMAE is unique due to its specific linker and payload combination. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-MMAF: Similar to MMAE but with a different payload (monomethyl auristatin F).
Azido-PEG4-Val-Cit-PAB-DM1: Uses DM1 (a maytansinoid) as the payload instead of MMAE
These compounds share similar linkers but differ in their payloads, which can affect their efficacy and toxicity profiles .
特性
分子式 |
C69H113N13O17 |
|---|---|
分子量 |
1396.7 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChIキー |
PDBSIBYOBPJSRL-SFLKBQQHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


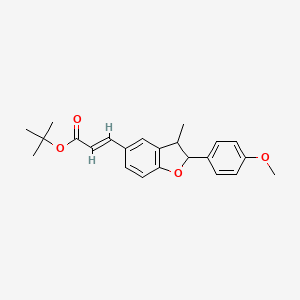
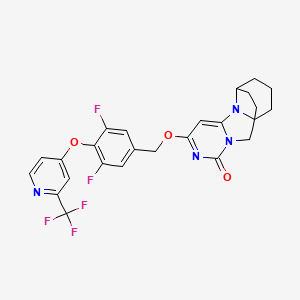

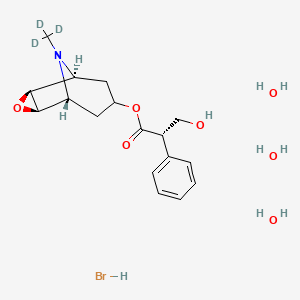
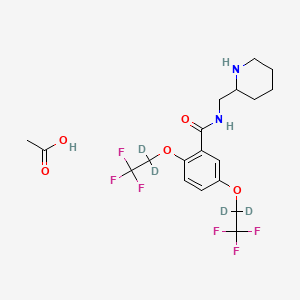
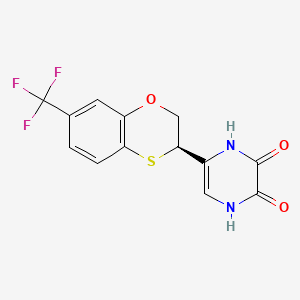
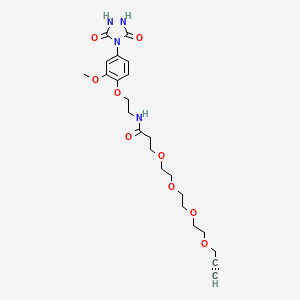
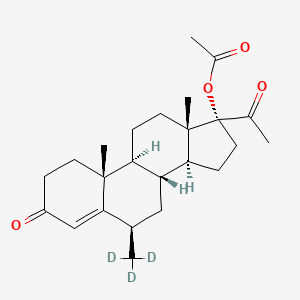
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
